molecular formula C12H24N2O2 B3233459 N-{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide CAS No. 1353944-48-5

N-{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide

Cat. No.: B3233459
CAS No.: 1353944-48-5
M. Wt: 228.33 g/mol
InChI Key: HCOCTCQWVBEJKU-UHFFFAOYSA-N
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Description

N-{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetamide group attached to a cyclohexyl ring, which is further substituted with an ethyl group and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of a cyclohexyl intermediate through the hydrogenation of benzene or cyclohexene.

    Introduction of the Ethyl Group: The cyclohexyl intermediate is then subjected to an alkylation reaction using ethyl halides under basic conditions to introduce the ethyl group.

    Amino Group Addition:

    Hydroxyethylation: The amino group is further modified by reacting with ethylene oxide to introduce the hydroxyethyl group.

    Acetamide Formation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-{2-[Ethyl-(2-oxo-ethyl)-amino]-cyclohexyl}-acetamide.

    Reduction: Formation of N-{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-amine.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Biology: The compound is used in studies involving cell signaling pathways and receptor interactions.

    Industry: It serves as a precursor in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of N-{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the acetamide group can participate in hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[Methyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide
  • N-{2-[Ethyl-(2-hydroxy-propyl)-amino]-cyclohexyl}-acetamide
  • N-{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclopentyl}-acetamide

Uniqueness

N-{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both ethyl and hydroxyethyl groups on the cyclohexyl ring enhances its solubility and reactivity compared to similar compounds. Additionally, the acetamide group provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

N-[2-[ethyl(2-hydroxyethyl)amino]cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-3-14(8-9-15)12-7-5-4-6-11(12)13-10(2)16/h11-12,15H,3-9H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOCTCQWVBEJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCCCC1NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001200512
Record name Acetamide, N-[2-[ethyl(2-hydroxyethyl)amino]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353944-48-5
Record name Acetamide, N-[2-[ethyl(2-hydroxyethyl)amino]cyclohexyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353944-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[2-[ethyl(2-hydroxyethyl)amino]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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